Bohb hydrochloride

Vue d'ensemble

Description

It is primarily used as an analytical reference standard in forensic chemistry and toxicology . The compound is characterized by its crystalline solid form and high purity, making it suitable for various research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

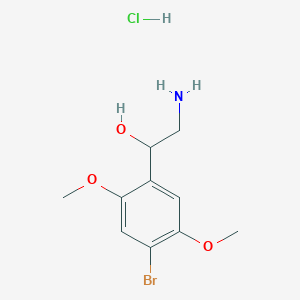

The synthesis of Bohb hydrochloride involves the reaction of α-(aminomethyl)-4-bromo-2,5-dimethoxy-benzenemethanol with hydrochloric acid. The reaction conditions typically include:

Temperature: The reaction is usually carried out at room temperature.

Purification: The product is purified to achieve a purity of ≥98%.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Using large reactors to handle the increased volume of reactants.

Quality Control: Ensuring the final product meets the required purity standards through rigorous testing and analysis.

Analyse Des Réactions Chimiques

Types of Reactions

Bohb hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: Reduction reactions can alter the functional groups present in the compound.

Substitution: Substitution reactions can occur at the aromatic ring or the side chains.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Applications De Recherche Scientifique

Analytical Chemistry

Bohb hydrochloride is primarily utilized as an analytical reference standard in forensic chemistry and toxicology. Its role is crucial for the identification and quantification of similar compounds, particularly in complex biological matrices.

| Application Area | Description |

|---|---|

| Reference Standard | Used to calibrate instruments for accurate measurement of related compounds. |

| Toxicology | Helps in the detection and analysis of substances in biological samples. |

Biological Research

In biological studies, this compound has been investigated for its potential effects as a signaling molecule and its role in metabolic processes:

- Mitochondrial Fuel: It acts as an efficient mitochondrial fuel, influencing the redox state of NAD+/NADH and reducing mitochondrial reactive oxygen species production.

- Histone Deacetylase Inhibition: The compound has been noted for its ability to inhibit histone deacetylases, leading to the upregulation of genes that protect against oxidative stress.

Case Study: Mitochondrial Function

A study demonstrated that this compound enhances mitochondrial function by modulating energy metabolism pathways, which could have implications for metabolic disorders like diabetes.

Medical Applications

This compound is being explored for its therapeutic potential, particularly in treating metabolic disorders such as diabetic ketoacidosis (DKA).

Clinical Insights:

- A study on plasma levels of beta-hydroxybutyrate (BOHB) indicated that a plasma BOHB value of less than 1.5 mmol/L effectively defines the resolution of DKA in patients with Type 1 Diabetes .

- The sensitivity and specificity of this cut-point were reported at 83% and 87%, respectively, highlighting the compound's clinical relevance.

Mécanisme D'action

The mechanism of action of Bohb hydrochloride involves several molecular targets and pathways:

Mitochondrial Fuel: Acts as an efficient mitochondrial fuel, altering the NAD+/NADH and Q/QH2 couples and reducing the production of mitochondrial reactive oxygen species.

Signaling Molecule: Influences the opening of potassium channels and regulation of calcium channels.

Histone Deacetylase Inhibitor: Inhibits histone deacetylases, resulting in the upregulation of genes involved in protection against oxidative stress and regulation of metabolism.

Comparaison Avec Des Composés Similaires

Bohb hydrochloride can be compared with other similar compounds, such as:

β-Hydroxybutyrate: A principal ketone body formed from acetoacetate, used as a brain fuel and signaling molecule.

2C-B: A phenethylamine derivative with psychoactive properties.

Hydroxyzine Hydrochloride: An antihistamine used for the management of anxiety and tension.

This compound is unique due to its specific chemical structure and the range of applications it offers in various fields of research.

Activité Biologique

Bohb hydrochloride, also known as β-hydroxybutyrate (BOHB) hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in metabolic and neurological contexts. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cellular processes, and relevant research findings.

Overview of this compound

This compound is a salt form of β-hydroxybutyrate, a ketone body produced during the metabolism of fats. It serves as an alternative energy source for cells during periods of low carbohydrate availability, such as fasting or prolonged exercise. In addition to its role as an energy substrate, BOHB has been implicated in various biological processes, including gene regulation and cellular signaling.

1. Energy Metabolism:

BOHB is primarily known for its role in energy metabolism. It can cross the blood-brain barrier and serve as an energy source for neurons, particularly during states of ketosis. Research has shown that BOHB can enhance ATP production in brain cells, leading to improved cognitive function under stress conditions .

2. Epigenetic Modulation:

Recent studies have indicated that BOHB acts as an epigenetic modulator. It has been shown to inhibit histone deacetylases (HDACs), leading to increased histone acetylation and altered gene expression profiles in various cell types. For instance, in human embryonic kidney cells, BOHB treatment resulted in increased levels of H3K9ac, a marker associated with active gene transcription . However, some studies have reported inconsistent results regarding its effects on histone acetylation in different cell types .

3. Anti-inflammatory Effects:

BOHB has been observed to exert anti-inflammatory effects through modulation of immune responses. It can influence the production of pro-inflammatory cytokines and promote the resolution of inflammation by enhancing macrophage polarization towards an anti-inflammatory phenotype .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

-

Cognitive Function Improvement:

A study involving subjects undergoing ketogenic diets showed significant improvements in cognitive performance and memory recall attributed to elevated levels of BOHB during ketosis. The findings suggest that BOHB may enhance synaptic plasticity and neuroprotection . -

Metabolic Disorders:

In patients with type 2 diabetes, supplementation with BOHB has been linked to improved glycemic control and insulin sensitivity. Research indicates that BOHB may play a role in regulating glucose metabolism and lipid profiles .

Propriétés

IUPAC Name |

2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO3.ClH/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12;/h3-4,8,13H,5,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKXSQBBUXYJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(CN)O)OC)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601341954 | |

| Record name | 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601341954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807631-10-3 | |

| Record name | BOH-2C-b hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0807631103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601341954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOH-2C-B HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUC6E4BQS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.